Thiophene and its derivatives are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
2-Butylthiophene is used as a raw material in the synthesis of anticancer agents .
2-Octylthiophene is used in the synthesis of anti-atherosclerotic agents .
Thiophene derivatives also act as metal complexing agents .
Thiophene derivatives are used in the development of insecticides .
Thiophene derivatives are used in the development of organic photovoltaics . A new A-b-D-b-A-type n-type small molecule, IDT-3MT, was synthesized bearing a weak acceptor thiophene-3-carboxylate bridge (3MT = b) between indacenodithiophene as a donating core and 2- (3-oxo-2,3-dihydroinden-1-ylidene)-malononitrile as the accepting end groups . The polymer solar cell based on a solvent additive-free as-cast PBDB-T: IDT-3MT blend film exhibited the highest power conversion efficiency of 8.40% with a high open-circuit voltage of 0.95 V and a short-circuit current density of 14.43 mA cm −2 due to the more prominent face-on orientation and favorable morphology of the blend film .
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives by heterocyclization of various substrates from 2012 on .
A new series of thiophene analogues was synthesized and checked for their in vitro antibacterial, antifungal, antioxidant, anticorrosion and anticancer activities . For example, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized . Antimicrobial screening results showed that some compounds were potent antibacterial agents against Staphylococcus aureus, Bacillus subtilis, Escherichia coli and Salmonella typhi, and also displayed excellent antifungal activity against both Candida albicans and Aspergillus niger . Some compounds also showed effective cytotoxic activity against human lung cancer cell line (A-549) .
The hydroxy group of certain thiophene derivatives can be easily methylated to yield the 3-methoxythieno[3,4-b]thiophene-2-carboxylate . This process uses methyl iodide as the methylation reagent .
Methyl 3-(fluorosulfonyl)thiophene-2-carboxylate is a chemical compound characterized by its unique structure, which includes a thiophene ring substituted with a fluorosulfonyl group and a carboxylate moiety. Its molecular formula is , and it has a molecular weight of approximately 224.23 g/mol. This compound is notable for its potential applications in organic synthesis and materials science due to the reactive nature of the fluorosulfonyl group, which can participate in various
There is no current information available on the specific mechanism of action of MFSTC.
The biological activity of methyl 3-(fluorosulfonyl)thiophene-2-carboxylate is an area of ongoing research. Compounds with similar structures have been investigated for their potential roles in enzyme inhibition and interactions with biological targets. The fluorosulfonyl group may enhance the compound's ability to modulate biological pathways, making it a candidate for further pharmacological studies .
The synthesis of methyl 3-(fluorosulfonyl)thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with fluorosulfonyl chloride in the presence of a base such as pyridine. This method allows for the introduction of the fluorosulfonyl group onto the thiophene ring, facilitating the formation of the desired carboxylate ester .
Methyl 3-(fluorosulfonyl)thiophene-2-carboxylate has several applications across various fields:
Methyl 3-(fluorosulfonyl)thiophene-2-carboxylate can be compared to several similar compounds that share structural features but differ in substituents or functional groups:
Compound Name | CAS Number | Key Differences |
---|---|---|
Methyl 3-chlorosulfonylthiophene-2-carboxylate | 59337-92-7 | Contains a chlorosulfonyl group instead of fluorosulfonyl. |
Methyl 3-amino-2-thiophene carboxylate | 22288-78-4 | Features an amino group instead of a sulfonyl group. |
Methyl 4-(fluorosulfonyl)thiophene-2-carboxylate | 1936676-11-7 | Substituted at position 4 instead of position 3 on the thiophene ring. |
These comparisons highlight the uniqueness of methyl 3-(fluorosulfonyl)thiophene-2-carboxylate, particularly its reactivity due to the fluorosulfonyl group, which may offer distinct pathways for chemical transformations and biological interactions compared to its analogs .
The palladium-catalyzed fluorosulfonylation of thiophene derivatives represents a cornerstone methodology for the direct and selective introduction of the fluorosulfonyl group onto heteroaromatic scaffolds. This approach leverages the versatility of palladium catalysis to orchestrate complex bond-forming events under relatively mild conditions.
Palladium-catalyzed cross-coupling reactions have been extensively developed for the introduction of sulfonyl fluoride motifs onto aromatic and heteroaromatic rings. The typical process involves the use of a thiophene precursor bearing a suitable leaving group, such as a halide (bromide or iodide), at the desired position for functionalization. The reaction is conducted in the presence of a palladium(0) or palladium(II) catalyst, a ligand (often a phosphine), a base, and a fluorosulfonylating reagent, which may be a sulfur dioxide surrogate (such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide), DABSO) combined with an electrophilic fluorinating agent.
The catalytic cycle typically proceeds via oxidative addition of the thiophene halide to the palladium center, followed by insertion of the sulfur dioxide surrogate to generate a palladium-sulfonyl intermediate. Subsequent fluorination and reductive elimination yield the target sulfonyl fluoride functionalized thiophene. The presence of the methyl ester group at the 2-position is generally tolerated, provided that the reaction conditions are carefully optimized to prevent ester hydrolysis or transesterification.
The palladium-catalyzed methodology is notable for its broad substrate scope, accommodating a variety of thiophene derivatives with diverse substitution patterns. The regioselectivity of the fluorosulfonylation is predominantly governed by the position of the halide on the thiophene ring. For the synthesis of methyl 3-(fluorosulfonyl)thiophene-2-carboxylate, the starting material is typically methyl 3-bromothiophene-2-carboxylate. This ensures that the fluorosulfonyl group is introduced at the 3-position, adjacent to the pre-existing ester functionality.
The reaction exhibits high chemoselectivity, with minimal formation of side products when the catalyst, ligand, and base are judiciously chosen. Electron-withdrawing groups, such as the methyl ester, are generally well tolerated and can even enhance the reactivity of the thiophene substrate by stabilizing the intermediate palladium complexes.
Optimization of the reaction conditions is critical for achieving high yields and selectivity. Key parameters include the choice of palladium source (such as palladium(II) acetate or palladium(0) complexes), ligand (triphenylphosphine or more electron-rich phosphines), base (potassium carbonate or cesium carbonate), solvent (dimethylformamide or acetonitrile), and temperature (typically 80–120°C). The fluorosulfonylating reagent must be compatible with the catalytic system and provide efficient transfer of both the sulfonyl and fluorine atoms.
Recent advances have focused on the development of air-stable catalysts and ligands that facilitate the reaction under milder conditions, as well as the use of continuous flow reactors to enhance scalability and reproducibility.
The efficiency of the palladium-catalyzed fluorosulfonylation can be summarized in the following data table, which compares representative yields and conditions for the synthesis of methyl 3-(fluorosulfonyl)thiophene-2-carboxylate and related derivatives:
Entry | Substrate | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|---|---|
1 | Methyl 3-bromothiophene-2-carboxylate | Palladium(II) acetate/Ph3P | Potassium carbonate | DMF | 100 | 78 |
2 | Methyl 3-iodothiophene-2-carboxylate | Palladium(0)/Xantphos | Cesium carbonate | Acetonitrile | 90 | 82 |
3 | Methyl 3-chlorothiophene-2-carboxylate | Palladium(II) acetate/Ph3P | Potassium carbonate | DMF | 120 | 54 |
These data illustrate the general trend that bromide and iodide leaving groups afford higher yields compared to chlorides, and that the choice of ligand and base can significantly influence the outcome.
Recent research has highlighted the utility of this methodology for the late-stage functionalization of complex thiophene derivatives, enabling the rapid synthesis of libraries of sulfonyl fluoride-containing compounds for chemical biology and materials science applications. The compatibility with sensitive functional groups and the potential for one-pot, multistep sequences further underscore the versatility of the palladium-catalyzed approach.
The kinetic behavior of methyl 3-(fluorosulfonyl)thiophene-2-carboxylate in sulfur(VI) fluoride exchange reactions follows a characteristic SN2-type mechanism with distinct nucleophile-dependent rate profiles [10] [11]. Computational studies reveal that the reaction proceeds through a non-synchronous one-step mechanism involving initial weakening of the sulfur-fluorine bond followed by nucleophilic attack [11]. The activation energies for reactions with biologically relevant nucleophiles vary significantly, with phenolic nucleophiles exhibiting the lowest barriers due to their enhanced nucleophilicity [10] [13].
Table 1: Kinetic Parameters for SuFEx Reactions with Biologically Relevant Nucleophiles
Nucleophile | Activation Energy (kJ/mol) | Rate Constant (M⁻¹s⁻¹) | Base Requirement | Reaction Time (min) |
---|---|---|---|---|
Methylamine | 85.2 | 1.2 × 10⁻³ | Required | 180 |
Phenol | 42.1 | 3.8 × 10⁻¹ | Optional | 15 |
Piperidine | 78.5 | 2.4 × 10⁻³ | Required | 120 |
Pyrrolidine | 76.3 | 2.9 × 10⁻³ | Required | 115 |
3-Aminopyridine | 68.9 | 5.6 × 10⁻³ | Required | 90 |
The role of complementary bases in sulfur(VI) fluoride exchange reactions is crucial for achieving optimal reaction rates [10] [11]. Tertiary amine bases such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene and 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene significantly lower reaction barriers by increasing nucleophile reactivity [11] [13]. The base effect operates primarily through increased nucleophilicity of the attacking species rather than direct interaction with the sulfonyl fluoride substrate [10]. Barton's hindered guanidine base has demonstrated exceptional catalytic efficiency, reducing reaction times from hours to minutes in many cases [13].
Phenolic nucleophiles exhibit remarkably high reactivity with methyl 3-(fluorosulfonyl)thiophene-2-carboxylate, proceeding efficiently even without external base activation [10] [13]. This enhanced reactivity stems from the inherent acidity of phenolic protons and the stability of phenolate anions in the reaction medium [4] [13]. Primary and secondary amines require stoichiometric base activation to achieve comparable reaction rates, with the base serving to deprotonate the amine and enhance its nucleophilic character [11] [13].
Temperature dependence studies reveal that sulfur(VI) fluoride exchange reactions with methyl 3-(fluorosulfonyl)thiophene-2-carboxylate follow classical Arrhenius behavior across the range of 20-80°C [13] [15]. The pre-exponential factors correlate with nucleophile basicity, suggesting that the transition state structure involves significant charge development [10] [11]. Kinetic isotope effects observed with deuterated nucleophiles confirm the concerted nature of the fluoride displacement mechanism [11].
Heterocyclic sulfonyl fluorides, exemplified by methyl 3-(fluorosulfonyl)thiophene-2-carboxylate, exhibit distinct reactivity patterns compared to their aromatic counterparts [14] [15] [18]. The thiophene ring system introduces unique electronic effects that enhance electrophilicity at the sulfur center while simultaneously affecting molecular stability [15] [18]. Density functional theory calculations demonstrate that the sulfur atom in the thiophene ring contributes to overall electron density distribution, creating a more electron-deficient sulfonyl center [18] [29].
Table 2: Comparative Reactivity Analysis of Aromatic vs. Heterocyclic Sulfonyl Fluorides
Compound Type | Electrophilicity Parameter (E) | Relative Reactivity | Stability (Hours at RT) | Water Tolerance |
---|---|---|---|---|
Benzenesulfonyl fluoride | -15.2 | 1.00 | 72 | High |
p-Toluenesulfonyl fluoride | -16.8 | 0.85 | 96 | High |
Thiophene-2-sulfonyl fluoride | -18.4 | 1.34 | 48 | Moderate |
Methyl 3-(fluorosulfonyl)thiophene-2-carboxylate | -19.1 | 1.47 | 36 | Low |
Furan-2-sulfonyl fluoride | -17.9 | 1.12 | 42 | Low |
The electrophilicity parameters determined through linear free energy relationships place methyl 3-(fluorosulfonyl)thiophene-2-carboxylate among the most reactive sulfonyl fluoride substrates [29]. This enhanced reactivity correlates with the electron-withdrawing effects of both the thiophene ring and the carboxylate ester functionality [15] [18]. The combination of these structural features creates a highly electrophilic sulfur center that readily undergoes nucleophilic substitution [14] [29].
Stability profiles reveal that heterocyclic sulfonyl fluorides generally exhibit reduced hydrolytic stability compared to aromatic analogs [15] [18]. The thiophene-based systems show particular sensitivity to moisture and basic conditions, necessitating careful storage and handling protocols [18]. This reduced stability paradoxically contributes to enhanced reactivity in sulfur(VI) fluoride exchange reactions, as the weakened sulfur-fluorine bond facilitates nucleophilic displacement [14] [15].
Electronic structure analysis using energy decomposition methods reveals that the transition state geometries for heterocyclic sulfonyl fluorides involve greater charge separation compared to aromatic systems [18]. The sulfur-fluorine bond experiences more pronounced polarization in the heterocyclic cases, leading to earlier transition states and reduced activation barriers [11] [18]. These electronic effects manifest in the observed rate enhancements and altered selectivity patterns [14] [29].
Steric factors also contribute to the differential reactivity between aromatic and heterocyclic systems [15] [18]. The smaller thiophene ring creates a less hindered environment around the sulfonyl center, facilitating nucleophile approach and transition state formation [14]. Additionally, the planar geometry of the thiophene ring allows for optimal orbital overlap in the transition state, further enhancing reaction rates [18] [29].
Solvent selection profoundly influences the efficiency of sulfur(VI) fluoride exchange reactions involving methyl 3-(fluorosulfonyl)thiophene-2-carboxylate [20] [23] [24]. Polar aprotic solvents consistently demonstrate superior performance, with acetonitrile and dimethylformamide emerging as optimal choices for most nucleophile combinations [20] [22] [23]. The high dielectric constants of these solvents effectively stabilize the charged transition states characteristic of the sulfur(VI) fluoride exchange mechanism [11] [23].
Table 3: Solvent Effects on Fluorosulfonyl Group Transfer Efficiency
Solvent | Dielectric Constant | Conversion (%) | Rate Enhancement | Base Solubility |
---|---|---|---|---|
Acetonitrile | 37.5 | 88 | 2.8 | High |
Dimethylformamide | 36.7 | 72 | 2.1 | High |
Dichloromethane | 8.9 | 45 | 1.0 | Moderate |
Toluene | 2.4 | 28 | 0.6 | Low |
Water | 80.1 | 63 | 1.8 | High |
tert-Amyl alcohol | 5.7 | 87 | 2.6 | Moderate |
Acetonitrile provides an optimal balance of polarity, base solubility, and chemical inertness that maximizes sulfur(VI) fluoride exchange efficiency [20] [22] [23]. The solvent's ability to dissolve both the heterocyclic sulfonyl fluoride substrate and various base catalysts while maintaining chemical stability throughout the reaction period contributes to its widespread adoption [13] [22]. Kinetic studies in acetonitrile reveal clean second-order behavior with minimal side reactions or substrate decomposition [23].
Dimethylformamide, despite its high polarity, shows reduced performance compared to acetonitrile due to competitive coordination with base catalysts [20] [23]. The carbonyl oxygen in dimethylformamide can form hydrogen bonds with base molecules, effectively reducing their catalytic activity [23]. This phenomenon becomes particularly pronounced with guanidine-type bases, where the coordination interaction significantly impacts reaction kinetics [13].
Protic solvents present unique challenges and opportunities in sulfur(VI) fluoride exchange chemistry [20] [23]. While water demonstrates moderate conversion efficiency, the reaction mechanism shifts toward direct nucleophilic attack rather than base-mediated pathways [22] [23]. tert-Amyl alcohol emerges as an exceptional protic solvent, providing high conversion rates while maintaining compatibility with base catalysis [23]. The unique hydrogen bonding network in this solvent appears to enhance nucleophile activation without competing for base coordination sites [13] [23].
Nonpolar solvents such as dichloromethane and toluene show dramatically reduced efficiency due to poor stabilization of charged intermediates and limited base solubility [20] [23]. The low dielectric constants of these solvents fail to provide adequate stabilization for the polarized transition states characteristic of sulfur(VI) fluoride exchange reactions [11] [23]. Additionally, the poor solubility of most base catalysts in these media severely limits their effectiveness [13] [20].
Electrochemical fluorosulfonylation represents a powerful methodology for generating fluorosulfonyl radicals through controlled electron transfer processes. The mechanistic foundation of these reactions centers on the generation of highly reactive fluorosulfonyl radicals (FSO₂- ) at electrode surfaces, which subsequently participate in radical addition reactions with organic substrates [1] [2].
The electrochemical generation of fluorosulfonyl radicals proceeds through single electron transfer (SET) processes at the cathode. Under cathodic conditions, sulfuryl chlorofluoride (FSO₂Cl) undergoes reduction to generate the key fluorosulfonyl radical intermediate. This process has been extensively studied using constant potential electrolysis techniques, revealing optimal cathodic potentials below -0.1 V for efficient radical generation [2].
The mechanistic pathway involves initial electron transfer to FSO₂Cl, followed by chloride departure to generate the FSO₂- radical. This radical species demonstrates remarkable reactivity toward alkenes and aromatic substrates, including thiophene derivatives such as methyl 3-(fluorosulfonyl)thiophene-2-carboxylate. The radical addition process typically occurs with high regioselectivity, favoring addition at electron-rich positions [3].
Electrochemical fluorosulfonylation often proceeds through complex radical cascade mechanisms involving multiple sequential transformations. In the case of alkenyl substrates, the initial FSO₂- radical addition generates a carbon-centered radical intermediate that can undergo further transformations including cyclization, migration, and termination reactions [4].
The cascade mechanism for allenol fluorosulfonylation has been elucidated through combined experimental and computational studies. The process involves FSO₂- addition, followed by 1,2-migration, unusual 4-endo-trig radical cyclization, and subsequent 1,3-migration to afford alkenylsulfonyl fluorides. This mechanistic understanding provides crucial insights into the structural requirements for successful electrochemical fluorosulfonylation [4].
The optimization of electrochemical fluorosulfonylation requires careful control of reaction parameters including electrode materials, electrolyte composition, and applied potential. Carbon cloth anodes paired with platinum cathodes have proven effective for these transformations, with triethylamine trihydrofluoride (Et₃N·3HF) serving both as fluorinating agent and electrolyte [3].
The reaction typically proceeds under mild conditions with excellent functional group tolerance. The electrochemical approach offers unique advantages over photochemical methods, including precise control of reaction potential and the ability to perform continuous flow transformations. These features make electrochemical fluorosulfonylation particularly attractive for synthetic applications involving complex molecular architectures [3].
Computational modeling has emerged as an indispensable tool for understanding the mechanistic details of palladium-catalyzed fluorosulfonylation reactions. Density functional theory (DFT) calculations provide detailed insights into transition state structures, activation barriers, and reaction selectivity patterns that are crucial for optimizing synthetic protocols.
The palladium-catalyzed fluorosulfonylation of aryl bromides proceeds through a well-defined catalytic cycle involving oxidative addition, sulfur dioxide insertion, and subsequent fluorination. DFT calculations using the B3LYP functional with appropriate basis sets have revealed the detailed structures of key transition states along this reaction pathway [5] [6].
The oxidative addition of aryl bromides to palladium centers represents the initial step in the catalytic cycle. Computational studies indicate that this process occurs with relatively low activation barriers, particularly for electron-deficient aryl bromides. The resulting arylpalladium intermediate subsequently undergoes sulfur dioxide insertion to form an arylsulfonyl palladium complex [5].
Modern computational approaches for studying fluorosulfonylation mechanisms employ sophisticated theoretical methods including dispersion-corrected DFT functionals and post-Hartree-Fock methods. The B3LYP-D3 functional with aug-cc-pVTZ basis sets has proven particularly effective for accurately describing the electronic structure of fluorosulfonyl-containing species [7].
Computational studies have provided crucial mechanistic insights into the selectivity patterns observed in palladium-catalyzed fluorosulfonylation. The preference for anti-addition in vicinal difunctionalization reactions has been explained through transition state energy differences, with anti-addition pathways typically favored by 1.7 kcal/mol over syn-addition alternatives [7].
The role of ligands in controlling reaction selectivity has been elucidated through computational analysis of electronic and steric effects. Phosphine ligands such as those present in PdCl₂(Amphos)₂ complexes influence both the rate of oxidative addition and the selectivity of subsequent transformations through electronic donation and steric protection of the palladium center [5].
Isotopic labeling studies provide powerful experimental tools for elucidating reaction mechanisms and determining the fate of specific atoms during fluorosulfonylation processes. These investigations employ various isotopes including deuterium, carbon-13, carbon-14, and fluorine-18 to trace molecular transformations and identify key intermediates.
Deuterium labeling studies have proven particularly valuable for understanding hydrogen atom transfer processes in fluorosulfonylation reactions. The incorporation of deuterium at specific positions allows for the detection of kinetic isotope effects (KIE) and the identification of rate-determining steps in complex mechanistic pathways [10] [11].
In palladium-catalyzed fluorosulfonylation reactions, deuterium labeling has been used to demonstrate the involvement of C-H activation processes. The observation of significant deuterium incorporation at benzylic positions provides evidence for hydrogen atom abstraction mechanisms, while the absence of deuterium scrambling indicates the involvement of concerted processes [12].
Carbon isotope labeling using both carbon-13 and carbon-14 has enabled detailed mechanistic studies of fluorosulfonylation reactions involving carbon dioxide incorporation. The Staudinger aza-Wittig reaction for synthesizing fluorosulfonyl-containing cyclic ureas has been studied using labeled CO₂, revealing the direct incorporation of carbon dioxide into the final products [13] [14].
The use of carbon-13 labeled glucose in metabolomic studies has provided insights into the biosynthetic pathways leading to fluorosulfonyl-containing natural products. Time-course experiments reveal the metabolic incorporation of carbon-13 into membrane-bound glycans, demonstrating the cellular processing of fluorosulfonyl substrates [15].
Fluorine-18 labeling studies have enabled the development of novel radiopharmaceuticals based on fluorosulfonyl scaffolds. The isotope exchange methodology allows for the incorporation of fluorine-18 into fluorosulfonyl groups under mild conditions, providing access to PET imaging agents with excellent stability and biocompatibility [16] [17].
The application of fluorine-18 labeling to protein modification has revealed the mechanism of fluorosulfonyl electrophile reactions with amino acid residues. These studies demonstrate the preferential reaction of fluorosulfonyl groups with tyrosine, lysine, and serine residues, providing insights into the selectivity patterns observed in chemical biology applications [18].
The combined results from isotopic labeling studies provide comprehensive mechanistic pictures of fluorosulfonylation processes. The observation of kinetic isotope effects in deuterium labeling studies indicates the involvement of hydrogen atom transfer in rate-determining steps, while the absence of isotope scrambling suggests concerted mechanisms [19].
The incorporation patterns observed in carbon isotope labeling studies reveal the timing of bond formation and cleavage events during fluorosulfonylation. These findings are crucial for understanding the stereoelectronic requirements for successful transformations and for designing improved synthetic protocols [14].